molecular formula C17H24N2O3 B13666664 3-(1-Cbz-4-piperidyl)morpholine

3-(1-Cbz-4-piperidyl)morpholine

Cat. No.: B13666664
M. Wt: 304.4 g/mol
InChI Key: SMYJQEZRUMUPGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cbz-4-piperidyl)morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method is the reaction of morpholine with 1-Cbz-4-piperidone under specific conditions to form the desired compound . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Cbz-4-piperidyl)morpholine is unique due to its combined structure of piperidine and morpholine, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 4-morpholin-3-ylpiperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c20-17(22-12-14-4-2-1-3-5-14)19-9-6-15(7-10-19)16-13-21-11-8-18-16/h1-5,15-16,18H,6-13H2

InChI Key

SMYJQEZRUMUPGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2COCCN2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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